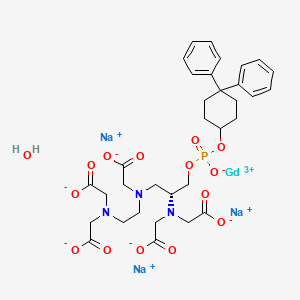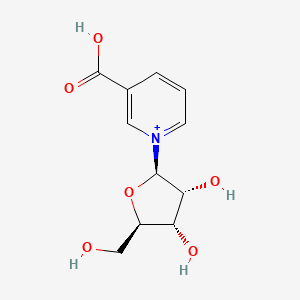
3,3-Diphenyl-N-dimethylpropylamine
Übersicht
Beschreibung
N,N-Dimethyl-3,3-Diphenylpropan-1-amin ist eine organische Verbindung mit der Summenformel C17H21N. Es ist ein Derivat von 3,3-Diphenylpropylamin und bekannt für seine Anwendungen in verschiedenen Bereichen, einschließlich der pharmazeutischen Chemie und industrieller Prozesse .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
N,N-Dimethyl-3,3-Diphenylpropan-1-amin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Weg beinhaltet die Alkylierung von 3,3-Diphenylpropylamin mit Dimethylsulfat oder Methyliodid unter basischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol oder Methanol und eine Base wie Natriumhydroxid oder Kaliumcarbonat .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von N,N-Dimethyl-3,3-Diphenylpropan-1-amin häufig kontinuierliche Verfahren, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Festbettreaktoren und optimierten Reaktionsbedingungen, wie Temperatur- und Druckregelung, sind für die großtechnische Synthese entscheidend .
Chemische Reaktionsanalyse
Arten von Reaktionen
N,N-Dimethyl-3,3-Diphenylpropan-1-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um sekundäre Amine zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Verbindungen stattfinden, um neue Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohlekatalysator.
Substitution: Halogenierte Verbindungen wie Methyliodid in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Sekundäre Amine.
Substitution: Verschiedene substituierte Amine.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds like methyl iodide in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3,3-Diphenylpropan-1-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme und als Ligand in Rezeptorstudien.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Herzkrankheiten und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird in der Produktion von Spezialchemikalien und als Reagenz in verschiedenen industriellen Prozessen verwendet
Wirkmechanismus
Der Wirkmechanismus von N,N-Dimethyl-3,3-Diphenylpropan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Rezeptoren oder Enzymen. Die Verbindung kann als Agonist oder Antagonist wirken und die Aktivität dieser Zielstrukturen modulieren und verschiedene biochemische Pfade beeinflussen. Zum Beispiel kann es mit Neurotransmitterrezeptoren interagieren und die Signaltransduktion und zelluläre Reaktionen beeinflussen .
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors, affecting signal transduction and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,3-Diphenylpropylamin: Ein Vorläufer von N,N-Dimethyl-3,3-Diphenylpropan-1-amin mit ähnlichen strukturellen Merkmalen.
N,N-Dimethyl-1,3-Propandioamin: Ein weiteres dimethyliertes Amin mit unterschiedlichen Anwendungen und Eigenschaften.
Einzigartigkeit
N,N-Dimethyl-3,3-Diphenylpropan-1-amin ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in Forschung und Industrie .
Eigenschaften
IUPAC Name |
N,N-dimethyl-3,3-diphenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDCGYWZEFIUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196845 | |
| Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4646-55-3 | |
| Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004646553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DIPHENYL-N-DIMETHYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCJ7Q4D8PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)
